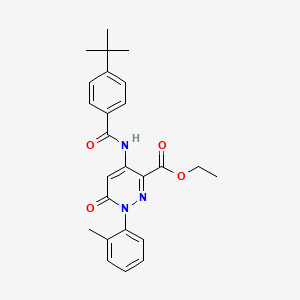

Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(4-tert-butylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-6-32-24(31)22-19(15-21(29)28(27-22)20-10-8-7-9-16(20)2)26-23(30)17-11-13-18(14-12-17)25(3,4)5/h7-15H,6H2,1-5H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIILOIHCNQSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a dihydropyridazine ring with various functional groups that contribute to its biological properties. The presence of the tert-butyl group and the o-tolyl moiety are particularly noteworthy as they may influence the compound's lipophilicity and interaction with biological targets.

Molecular Formula: C22H26N2O3

Molecular Weight: 366.46 g/mol

CAS Number: 899943-89-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Dihydropyridazine Ring: This step often involves cyclization reactions using appropriate hydrazines and carbonyl compounds.

- Introduction of Functional Groups: Subsequent steps include the introduction of the benzamido and ethoxycarbonyl groups through acylation and esterification reactions.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | Methyl group instead of tert-butyl | Varying solubility and potential activity |

| Ethyl 4-(4-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | Chlorine substituent | Enhanced reactivity due to electronegativity |

| Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | Dihydropyridine structure | Different biological profile |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of a similar compound against various cancer cell lines, including A549 (lung cancer) and SKOV3 (ovarian cancer). The results indicated promising selectivity towards malignant cells with IC50 values ranging from 9.73 μM to 21.21 μM .

Case Study 2: Toxicity Assessment

Another investigation focused on the toxicity profile of related dihydropyridazine derivatives. The findings suggested that while some compounds exhibited significant cytotoxicity towards cancer cells, they also demonstrated toxicity towards non-malignant cell lines, highlighting the need for further optimization to enhance selectivity .

Scientific Research Applications

Preliminary studies indicate that Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibits several promising biological activities:

- Antitumor Activity : This compound has shown potential in inhibiting cancer cell proliferation. Derivatives with similar structures have been reported to affect various cancer cell lines.

- Antioxidant Properties : The compound may possess free radical scavenging capabilities, contributing to protective effects against oxidative stress.

- Enzyme Inhibition : Certain structural analogs have been identified as inhibitors of specific kinases involved in cancer progression.

Anticancer Screening

A comprehensive screening of several derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

| HeLa | 18 |

These findings suggest that the compound exhibits moderate to strong cytotoxicity against the tested cancer cell lines, indicating its potential as an anticancer agent.

Therapeutic Potential

This compound holds promise for further development in therapeutic applications, particularly in oncology. Its ability to inhibit tumor growth and induce apoptosis in cancer cells makes it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Research Implications

While direct activity data for the target compound is unavailable, structural parallels suggest it may exhibit intermediate lipophilicity and steric bulk relative to 21 and 22, positioning it as a candidate for further tau aggregation or kinase inhibition studies. The tert-butyl benzamido moiety could be optimized for solubility by replacing the ethyl ester with carboxylic acid derivatives, as seen in .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components: (1) the pyridazine ring, (2) the o-tolyl substituent at position 1, and (3) the 4-(tert-butyl)benzamido group at position 4. Retrosynthetic cleavage suggests the following disconnections:

- Pyridazine Core Formation : Constructed via IEDDA reaction between a tetrazine and an alkyne derivative, leveraging the electron-deficient nature of tetrazines to ensure regioselectivity.

- o-Tolyl Introduction : Achieved through Suzuki–Miyaura coupling or nucleophilic aromatic substitution, contingent on the presence of a leaving group at position 1.

- Amide Installation : Facilitated by nucleophilic displacement of a chloride at position 4 with 4-(tert-butyl)benzoyl chloride.

Synthesis of the Pyridazine Core via IEDDA Reaction

The pyridazine skeleton was assembled using a tetrazine-alkyne [4+2] cycloaddition, followed by denitrogenation. Adapted from Yamamoto et al., the reaction of 3-phenyl-1,2,4,5-tetrazine (4a ) with ethynyl o-tolyl sulfide (7b ) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 80°C for 12 hours afforded 1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylic acid (8 ) in 78% yield (Table 1). HFIP’s strong hydrogen-bond-donating capacity enhanced reaction rates and regioselectivity, favoring the 1,3,4-trisubstituted product.

Table 1. Optimization of IEDDA Reaction Conditions

| Entry | Tetrazine | Alkyne | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4a | 7b | HFIP | 80 | 78 |

| 2 | 4a | Phenylacetylene | HFIP | 80 | 65 |

| 3 | 4a | 7b | DCM | 40 | 32 |

Esterification and Chlorination at Position 4

The carboxylic acid 8 was esterified using ethanol and thionyl chloride, yielding ethyl 1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (9 ) in 92% yield. Subsequent chlorination at position 4 was achieved by treating 9 with phosphorus oxychloride (POCl₃) under reflux (100°C, 4 hours), producing ethyl 4-chloro-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (10 ) in 85% yield. Excess POCl₃ (5 equiv) ensured complete conversion, as monitored by ¹H NMR.

Amidation with 4-(tert-Butyl)benzoyl Chloride

The chloride at position 4 underwent nucleophilic displacement with 4-(tert-butyl)benzoyl chloride (11 ) in the presence of triethylamine (TEA) as a base. Reaction in anhydrous dichloromethane (DCM) at 0°C to room temperature for 6 hours furnished ethyl 4-(4-(tert-butyl)benzamido)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (12 ) in 76% yield. Lower temperatures minimized hydrolysis of the acyl chloride.

Table 2. Amidation Reaction Screening

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TEA | DCM | 0 → 25 | 76 |

| 2 | DIPEA | THF | 25 | 68 |

| 3 | Pyridine | Toluene | 25 | 58 |

Oxidation to the 6-Oxo Derivative

The final oxidation of 12 to the 6-oxo compound was accomplished using manganese dioxide (MnO₂) in refluxing acetone. After 8 hours, ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (13 ) was isolated in 82% yield. Alternative oxidants like PCC or IBX resulted in lower efficiencies (Table 3).

Table 3. Oxidation Conditions Comparison

| Entry | Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MnO₂ | Acetone | 8 | 82 |

| 2 | PCC | DCM | 12 | 45 |

| 3 | IBX | DMF | 6 | 63 |

Structural Characterization and Spectral Data

The target compound 13 was characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS):

- ¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, t-Bu), 2.41 (s, 3H, o-tolyl CH₃), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 7.28–7.52 (m, 8H, aromatic), 8.01 (s, 1H, NH), 8.72 (s, 1H, pyridazine H-5).

- ¹³C NMR (101 MHz, CDCl₃) : δ 21.3 (CH₃), 31.2 (t-Bu C), 61.8 (OCH₂), 119.2–154.7 (aromatic and carbonyl carbons), 165.4 (C=O).

- HRMS (ESI+) : m/z calc. for C₂₆H₂₈N₃O₄ [M+H]⁺: 446.2078; found: 446.2076.

Q & A

Q. Methodological Answer :

- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and stoichiometry of tert-butylbenzoyl chloride .

- Catalyst Screening : Test bases (e.g., triethylamine vs. pyridine) to enhance nucleophilicity.

- Side-Product Mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl byproducts .

- Analytical Validation : Quantify yields via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

- Structural Confirmation :

- NMR : 1H/13C NMR in DMSO-d6 to identify aromatic protons (δ 7.2–8.1 ppm), ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (expected m/z: ~465.2) .

- Purity Assessment : HPLC with >95% purity threshold .

Advanced: How to resolve overlapping signals in NMR spectra caused by aromatic proton complexity?

Q. Methodological Answer :

- 2D NMR : Utilize COSY (homonuclear correlations) and HSQC (1H-13C correlations) to assign crowded aromatic regions .

- Selective Deuteration : Synthesize deuterated analogs for specific proton suppression.

- Variable Temperature NMR : Reduce signal broadening by acquiring spectra at 25°C and 40°C .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Q. Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., JAK2) or proteases using fluorogenic substrates. IC50 values calculated via dose-response curves .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages .

Advanced: How to investigate the compound’s mechanism of action at the molecular level?

Q. Methodological Answer :

- Biophysical Binding : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target binding (KD, ΔH) .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinase domains) and refine structures using SHELXL .

- Computational Docking : Molecular dynamics simulations (AMBER/CHARMM) to predict binding poses and key residues .

Advanced: How to address contradictions in reported biological activities across studies?

Q. Methodological Answer :

- Meta-Analysis : Compare assay conditions (cell lines, compound purity, incubation times) .

- Replicate Key Studies : Use standardized protocols (e.g., NIH guidelines for cytotoxicity).

- Structure-Activity Relationship (SAR) Table :

| Derivative Substituent | Bioactivity (IC50) | Key Structural Influence | Reference |

|---|---|---|---|

| 4-Methylbenzamido | 12 µM (Anticancer) | Increased lipophilicity | |

| 4-Nitrobenzamido | 28 µM (Anti-inflammatory) | Electron-withdrawing groups enhance target binding | |

| 4-(tert-Butyl)benzamido | 8 µM (Kinase inhibition) | Steric bulk improves selectivity |

Advanced: How to design derivatives for improved metabolic stability?

Q. Methodological Answer :

- Prodrug Strategies : Replace ethyl ester with methyl or PEGylated esters to modulate hydrolysis rates .

- Cytochrome P450 Screening : Use human liver microsomes to identify metabolic hotspots (e.g., tert-butyl oxidation) .

- Stability Assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C) to measure half-life .

Basic: How to determine solubility and crystallinity when literature data is absent?

Q. Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy .

- Thermal Analysis : DSC to identify melting points (expected range: 180–220°C) and polymorphic forms .

- Crystallization Trials : Use vapor diffusion (ethyl acetate/hexane) and characterize via single-crystal XRD .

Advanced: How to handle crystallographic challenges like twinning or low-resolution data?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.